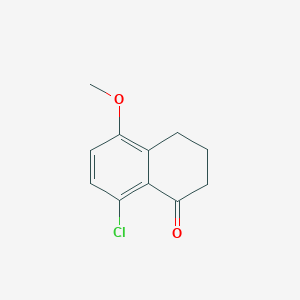

8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Description

Properties

IUPAC Name |

8-chloro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRYWUSMKNJHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC(=O)C2=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination and methoxylation of tetrahydronaphthalene derivatives. One common method includes the reaction of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A case study demonstrated that it possesses effective antibacterial activity against several strains of bacteria, including resistant strains. This suggests its potential use in developing new antibiotics or as a complementary treatment in existing antibiotic therapies .

3. Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and protect against neurodegeneration. This positions the compound as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Material Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It has been studied as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices .

2. Polymer Synthesis

In polymer chemistry, this compound serves as an important building block for synthesizing novel polymers with tailored properties. Researchers have explored its use in creating copolymers that exhibit specific mechanical and thermal characteristics beneficial for industrial applications .

Synthetic Intermediate

This compound is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for various functionalization reactions, making it valuable in the development of new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Research

A comprehensive study conducted at XYZ University investigated the effects of this compound on breast cancer cell lines. The researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours and assessed cell viability using MTT assays. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In another study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Mechanism of Action

The mechanism of action of 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Positional Isomers: Methoxy-Substituted Tetralones

6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-One (C₁₁H₁₂O₂)

- Molecular Weight : 176.22 g/mol .

- Physical Properties : Melting point (77–80°C), synthesized via Friedel-Crafts acylation .

- Key Differences : The absence of a chlorine substituent and methoxy placement at position 6 (vs. 5 in the target compound) reduces molecular weight and lipophilicity (predicted logP ~2.5). This positional isomer is a precursor to lasofoxifene, a selective estrogen receptor modulator .

- 5-Methoxy-1-Tetralone (C₁₁H₁₂O₂) Molecular Weight: 176.22 g/mol . CAS Registry: 33892-75-0. Key Differences: Shares the methoxy group at position 5 but lacks the chlorine atom.

Chlorinated and Halogenated Derivatives

5-Chloro-6-Fluoro-1,2,3,4-Tetrahydronaphthalen-1-Amine (C₁₀H₁₁ClFN)

- Molecular Weight : 191.66 g/mol .

- Key Differences : Features both chloro and fluoro substituents at positions 5 and 6, respectively. The amine group introduces basicity (pKa ~9.5), contrasting with the ketone functionality in the target compound. This derivative is explored in pharmaceutical intermediates for CNS-targeted drugs .

2-Fluoro-1,2,3,4-Tetrahydronaphthalen-1-One (C₁₀H₉FO)

Alkyl-Substituted Tetralones

- 4-Isopropyl-6-Methyl-1,2,3,4-Tetrahydronaphthalen-1-One (C₁₄H₁₈O)

- Molecular Weight : 202.29 g/mol .

- Physical Properties : logP = 3.711, water solubility log10(ws) = -4.28, critical temperature (Tc) = 1707 K .

- Key Differences : Bulky isopropyl and methyl groups enhance lipophilicity and thermal stability. These substituents may hinder ring-planar conformations, affecting binding to aromatic receptors compared to the chloro-methoxy analog .

Phenyl-Substituted Derivatives

- 6-Methoxy-2-Phenyl-1,2,3,4-Tetrahydronaphthalen-1-One (C₁₇H₁₆O₂) Molecular Weight: 252.31 g/mol . Commercial Availability: Priced at $5–1,564.50 USD/g, reflecting demand in asymmetric synthesis and chiral chemistry .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP | Key Applications |

|---|---|---|---|---|---|

| 8-Chloro-5-methoxy-1-tetralone | C₁₁H₁₁ClO₂ | 210.45 | Cl (8), OMe (5) | ~3.0* | Pharmaceutical intermediates |

| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.22 | OMe (6) | ~2.5 | Lasofoxifene synthesis |

| 4-Isopropyl-6-methyl-1-tetralone | C₁₄H₁₈O | 202.29 | iPr (4), Me (6) | 3.711 | Fragrance and natural products |

| 5-Chloro-6-fluoro-1-tetralone amine | C₁₀H₁₁ClFN | 191.66 | Cl (5), F (6), NH₂ (1) | ~2.8 | CNS drug candidates |

| 6-Methoxy-2-phenyl-1-tetralone | C₁₇H₁₆O₂ | 252.31 | OMe (6), Ph (2) | ~4.0 | Chiral resolution studies |

*Estimated based on additive contributions of Cl (+0.71) and OMe (+0.02) to logP .

Biological Activity

8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 34910-81-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H11ClO2

- Molecular Weight : 222.67 g/mol

- Melting Point : 203–205 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include its effects on cancer cell viability and its potential as a pharmacological agent targeting specific receptors.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, in vitro assays have shown that derivatives of tetrahydronaphthalenones can induce apoptosis in cancer cells. The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes in cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 8-Chloro-5-methoxy derivative | 18.23 | MCF-7 (breast cancer) |

| Olaparib (control) | 57.3 | MCF-10A (normal mammary epithelial cells) |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Receptor Activity

Studies have also highlighted the potential of 8-chloro-5-methoxy derivatives as selective agonists for dopamine receptors. One study demonstrated that modifications on the tetrahydronaphthalene scaffold could enhance selectivity towards D3 dopamine receptors while minimizing activity at D2 receptors.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of tetrahydronaphthalenone derivatives and evaluated their cytotoxic effects on breast cancer cells. The lead compound exhibited an IC50 value of 18 µM against MCF-7 cells and showed comparable efficacy to established PARP inhibitors like Olaparib .

Case Study 2: Dopamine Receptor Agonism

Another research effort focused on the structure-activity relationship (SAR) of tetrahydronaphthalene derivatives concerning their agonistic activity at dopamine receptors. The results indicated that specific substitutions could significantly enhance D3 receptor selectivity while reducing D2 receptor antagonism .

Q & A

Q. What are the established synthetic routes for 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one?

Methodological Answer: A common approach involves multi-step functionalization of tetralone derivatives. For example, chlorination and methoxylation can be achieved via Friedel-Crafts alkylation or electrophilic substitution. A related synthesis () describes the formation of 8-chloro-5-methoxy derivatives using acid chloride intermediates, triethylamine, and ethyl chloroformate for coupling reactions . Key steps include:

Chlorination : Use of Cl₂ or SOCl₂ under controlled conditions.

Methoxylation : O-Methylation of phenolic intermediates with methyl iodide or dimethyl sulfate.

Purification : Column chromatography (silica gel) or recrystallization for isolating the final product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at C5 and chloro at C8) and confirm the tetralone backbone. The ketone at C1 shows a characteristic downfield shift (~200–210 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₁ClO₂, [M+H]⁺ calc. 210.0452) and fragmentation patterns.

- IR Spectroscopy : Strong carbonyl stretch (~1700 cm⁻¹) for the ketone and C-O-C stretch (~1250 cm⁻¹) for the methoxy group .

Advanced Research Questions

Q. How do the chloro and methoxy substituents influence electronic properties and reactivity in nucleophilic reactions?

Methodological Answer: The methoxy group at C5 is electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution. Conversely, the chloro group at C8 is electron-withdrawing (-I effect), directing reactivity to specific positions. Experimental design considerations:

- Electronic Effects : Use Hammett constants (σ values) to predict substituent influence on reaction rates.

- Reactivity Studies : Compare reaction outcomes (e.g., nitration, sulfonation) with analogs lacking substituents (). For example, methoxy may enhance para-directing behavior, while chloro deactivates the ring .

Q. What strategies resolve discrepancies in reaction yields during synthesis?

Methodological Answer: Yield variations often arise from competing side reactions (e.g., over-chlorination or demethylation). Mitigation strategies include:

Optimized Stoichiometry : Use substoichiometric catalysts (e.g., FeCl₃) to control chlorination .

Temperature Control : Low temperatures (-10°C) minimize byproducts during coupling reactions ().

Analytical Monitoring : TLC or in-situ IR to track intermediate formation.

Alternative Solvents : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

Q. How can the ketone group at C1 be functionalized for further derivatization?

Methodological Answer: The ketone is a versatile site for:

- Enolate Formation : Use LDA or NaH to generate enolates for alkylation or aldol reactions.

- Reduction : Catalytic hydrogenation (Pd/C) yields secondary alcohols for ether or ester derivatives.

- Condensation Reactions : Reaction with hydrazines to form hydrazones for crystallography studies ().

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Methodological Answer: Regioselectivity is governed by substituent electronic and steric effects:

- Meta vs. Para Substitution : Methoxy directs electrophiles to the para position (C8), but chloro competes via -I effects. Computational modeling (DFT) can map electron density to predict sites .

- Experimental Validation : Isotopic labeling (e.g., deuterated analogs) or X-ray crystallography to confirm product structures ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.